molecular formula C13H13N3O B7599770 2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile

2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile

Cat. No.: B7599770
M. Wt: 227.26 g/mol
InChI Key: CATMPQWCQFUKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile is a heterocyclic compound that features a benzimidazole ring fused with a nitrile group. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile typically involves the condensation of o-phenylenediamine with various aldehydes or ketones under acidic or basic conditions. One common method involves the reaction of o-phenylenediamine with an appropriate nitrile in the presence of a catalyst such as phosphorous oxychloride . The reaction is carried out at elevated temperatures, typically around 100-110°C, for several hours to ensure complete conversion.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents and catalysts is also crucial to ensure the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile involves its interaction with specific molecular targets such as enzymes and receptors. The benzimidazole ring mimics the structure of naturally occurring nucleotides, allowing it to bind to enzyme active sites and inhibit their activity. This inhibition can lead to various therapeutic effects, such as the suppression of cancer cell proliferation or the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Methylbenzimidazol-2-yl)-3-oxopentanenitrile is unique due to its specific nitrile group, which allows for a broader range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry .

Properties

IUPAC Name

2-(1-methylbenzimidazol-2-yl)-3-oxopentanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-3-12(17)9(8-14)13-15-10-6-4-5-7-11(10)16(13)2/h4-7,9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATMPQWCQFUKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C#N)C1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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